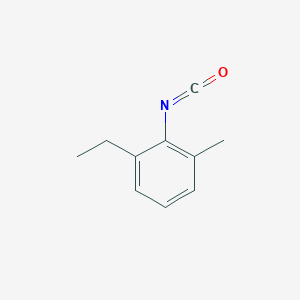

2-Ethyl-6-methylphenyl isocyanate

Overview

Description

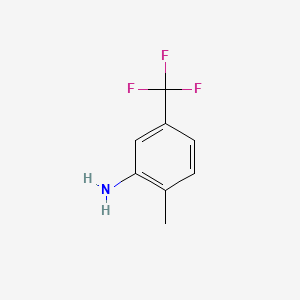

2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate . It is used for industrial and scientific research purposes .

Physical And Chemical Properties Analysis

2-Ethyl-6-methylphenyl isocyanate has a refractive index of 1.532 (lit.), a boiling point of 84-85 °C/5 mmHg (lit.), and a density of 1.034 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications

Pharmaceuticals

2-Ethyl-6-methylphenyl isocyanate: is used as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity with amines and alcohols makes it valuable for constructing complex molecules, including potential drug candidates. It can be utilized to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) or to create prodrugs that improve drug delivery .

Agriculture

In the agricultural sector, this compound serves as a building block for creating pesticides and herbicides. Its ability to react with various substrates allows for the development of compounds that can target specific pests or weeds without affecting crops .

Material Science

Material science: benefits from the use of 2-Ethyl-6-methylphenyl isocyanate in the development of new polymers and coatings. It can be incorporated into the backbone of polymers to enhance their thermal stability and mechanical strength .

Chemical Synthesis

This isocyanate is a versatile reagent in chemical synthesis , particularly in the construction of heterocycles and as a crosslinking agent. Its ability to form urethane and urea linkages is exploited in synthesizing a wide range of organic compounds .

Polymer Industry

In the polymer industry , 2-Ethyl-6-methylphenyl isocyanate is used to produce polyurethanes, which are employed in various applications such as foams, adhesives, and sealants. The isocyanate group reacts with polyols to form long-chain polymers with diverse properties .

Biomedical Research

The reactivity of 2-Ethyl-6-methylphenyl isocyanate is harnessed in biomedical research for modifying biomolecules or creating scaffolds for tissue engineering. It can be used to attach bioactive molecules to surfaces or to construct biocompatible materials .

Environmental Science

In environmental science , this compound can be used to create materials that help in pollution control, such as filters or adsorbents. It may also play a role in developing sensors for environmental monitoring .

Analytical Chemistry

Finally, in analytical chemistry , 2-Ethyl-6-methylphenyl isocyanate can be used as a derivatization agent to improve the detection of various substances in complex mixtures. It can react with analytes to form products that are more easily detectable using chromatographic or spectroscopic methods .

Safety and Hazards

2-Ethyl-6-methylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It can cause skin and eye irritation. Inhalation can lead to specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Mechanism of Action

Target of Action

2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate Aryl isocyanates are generally known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, in general, are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms .

Biochemical Pathways

Isocyanates are known to react with biological macromolecules, potentially leading to various biological effects .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Result of Action

Exposure to isocyanates can lead to various health effects, including respiratory and skin irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methylphenyl isocyanate. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group . Additionally, storage conditions can affect the stability of the compound .

properties

IUPAC Name |

1-ethyl-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXDRFOILNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371368 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-methylphenyl isocyanate | |

CAS RN |

75746-71-3 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.